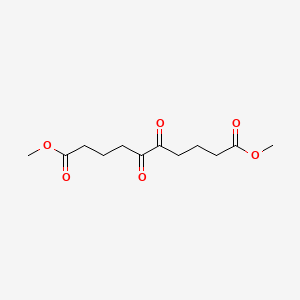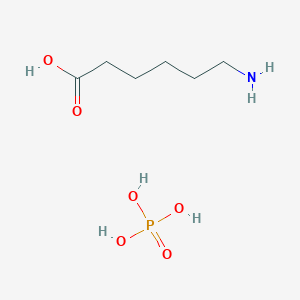
6-Aminohexanoic acid;phosphoric acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Aminohexanoic acid, also known as ε-aminocaproic acid, is a derivative and analogue of the amino acid lysine. It is a synthetic lysine derivative without an α-amino group, making it an effective inhibitor for enzymes that bind to lysine residues. Phosphoric acid, on the other hand, is a mineral acid with the chemical formula H₃PO₄. It is commonly used in various industrial and chemical processes.
準備方法
Synthetic Routes and Reaction Conditions
6-Aminohexanoic acid can be synthesized through the hydrolysis of ε-caprolactam under acidic or basic conditions. The process involves the ring-opening hydrolysis of caprolactam, followed by purification using ion exchange resins . Another method involves the use of six isolated enzymes to biosynthesize 6-aminohexanoic acid from cyclohexanol .
Industrial Production Methods
The industrial production of 6-aminohexanoic acid primarily involves the hydrolysis of ε-caprolactam. This method is widely used due to its efficiency and cost-effectiveness .
化学反応の分析
Types of Reactions
6-Aminohexanoic acid undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form 6-oxohexanoic acid.
Reduction: It can be reduced to form hexanoic acid.
Substitution: It can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in the reactions of 6-aminohexanoic acid include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions typically occur under controlled temperature and pH conditions .
Major Products Formed
The major products formed from the reactions of 6-aminohexanoic acid include 6-oxohexanoic acid, hexanoic acid, and various substituted derivatives .
科学的研究の応用
6-Aminohexanoic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a starting material in the synthesis of nylon-6 and other polyamides.
Biology: It is used as a linker in the synthesis of biologically active structures.
Medicine: It is used as an antifibrinolytic drug to prevent excessive bleeding.
Industry: It is used in the production of synthetic fibers and as a component in various industrial processes.
作用機序
The mechanism of action of 6-aminohexanoic acid involves its ability to mimic the side chain of lysine in fibrin and interact with lysine-binding sites on plasmin and plasminogen. This interaction competitively prevents plasmin and plasminogen from binding to fibrin, thereby inhibiting fibrin degradation . This action leads to the inhibition of plasmin-induced fibrin degradation, making it effective in preventing excessive bleeding .
類似化合物との比較
6-Aminohexanoic acid is similar to other lysine analogues, such as tranexamic acid and aminomethylbenzoic acid. it is unique in its structure and specific applications. While tranexamic acid is also an antifibrinolytic agent, 6-aminohexanoic acid is more commonly used in the synthesis of nylon-6 and other polyamides .
List of Similar Compounds
- Tranexamic acid
- Aminomethylbenzoic acid
- ε-Caprolactam
特性
CAS番号 |
138659-49-1 |
|---|---|
分子式 |
C6H16NO6P |
分子量 |
229.17 g/mol |
IUPAC名 |
6-aminohexanoic acid;phosphoric acid |
InChI |
InChI=1S/C6H13NO2.H3O4P/c7-5-3-1-2-4-6(8)9;1-5(2,3)4/h1-5,7H2,(H,8,9);(H3,1,2,3,4) |
InChIキー |
GTQWLEYOZXFEFT-UHFFFAOYSA-N |
正規SMILES |
C(CCC(=O)O)CCN.OP(=O)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



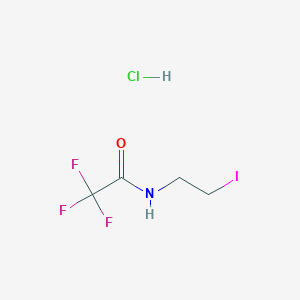
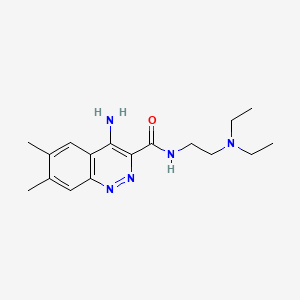

![2-Ethyl-1-oxa-4,6,9-trithiaspiro[4.4]nonane](/img/structure/B14267859.png)
![(5-Cyano-2-methyl[3,4'-bipyridin]-6(1H)-ylidene)propanedinitrile](/img/structure/B14267863.png)
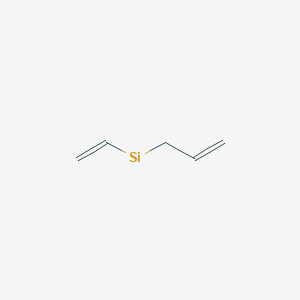
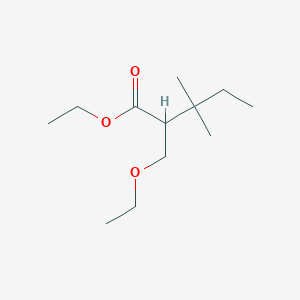
![2,2'-[2,5-Bis(dodecyloxy)-1,4-phenylene]dithiophene](/img/structure/B14267876.png)
![Silane, tris(1-methylethyl)[(2S)-oxiranylmethoxy]-](/img/structure/B14267877.png)
![[(1-Iodohex-1-en-1-yl)selanyl]benzene](/img/structure/B14267883.png)

![1H-Isoindole-1,3(2H)-dione, 2-[2-[(4-aminophenyl)thio]ethyl]-](/img/structure/B14267885.png)
